

Application Note: Quantitative Analysis of Ivermectin B1a by LC-MS/MS

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Compound of Interest

Compound Name: Ivermectin B1a monosaccharide

Cat. No.: B10764630

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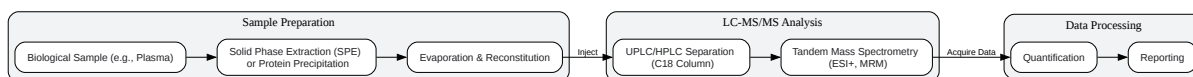
Abstract

This application note presents a detailed protocol for the quantitative analysis of ivermectin B1a in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ivermectin, a potent anthelmintic agent, consists of two major components, ivermectin B1a (>90%) and ivermectin B1b (<10%).^[1] The accurate quantification of ivermectin B1a is crucial for pharmacokinetic, residue analysis, and drug development studies. The described method utilizes a robust sample preparation procedure, efficient chromatographic separation, and sensitive detection by tandem mass spectrometry. This document provides comprehensive experimental procedures, quantitative data from various studies, and a visual representation of the analytical workflow.

Introduction

Ivermectin is a macrocyclic lactone derived from the bacterium *Streptomyces avermitilis*.^[1] It is widely used in both human and veterinary medicine to treat a variety of parasitic infections.^[2] ^[3] The primary component of ivermectin is 22,23-dihydroavermectin B1a (ivermectin B1a), which contains a disaccharide moiety essential for its activity. Monitoring its concentration in biological samples such as plasma, milk, and tissues is essential for ensuring efficacy and safety. LC-MS/MS has become the method of choice for the determination of ivermectin due to its high sensitivity, selectivity, and specificity.^[4]^[5] This application note details a validated LC-MS/MS method for the quantification of ivermectin B1a, with a focus on its fragmentation, which involves the characteristic loss of its sugar moieties.

Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of Ivermectin B1a.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of ivermectin.

Matrix	LLOQ (ng/mL)	Linearity Range (ng/mL)	Recovery (%)	Reference
Human Plasma	0.1	0.1 - 1000	Not Reported	[4]
Human Plasma	0.5	0.5 - 200	Not Reported	[6]
Bovine Plasma	1	1 - 500	Not Reported	[7]
Milk	<2.5 µg/L	1.0 - 30.0 µg/L	75.0 - 122.0	[8]
Environmental Samples	0.01 ng/g (LOQ)	0.05 - 1 µg/mL (std curve)	Not Reported	[5][9]

Detailed Experimental Protocols

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from a method for the extraction of ivermectin from plasma.[4]

Materials:

- C18 Solid Phase Extraction (SPE) cartridges
- Methanol
- Acetonitrile
- Water (HPLC grade)
- Internal Standard (IS) solution (e.g., abamectin or a deuterated ivermectin)

Procedure:

- **Conditioning:** Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
- **Sample Loading:** To 500 µL of plasma sample, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
- **Elution:** Elute the analyte and internal standard with 3 mL of acetonitrile.
- **Drying:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

- Ultra-High Performance Liquid Chromatograph (UHPLC) or High-Performance Liquid Chromatograph (HPLC) system.

Chromatographic Conditions:

- **Column:** C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[6]
- **Mobile Phase A:** 0.1% formic acid in water or 5 mM ammonium formate.[5]

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[5]
- Gradient: A typical gradient starts at a lower percentage of organic phase, ramps up to a high percentage, and then re-equilibrates. For example, start at 70% B, increase to 90% B over 4 minutes, hold for 2 minutes, and return to initial conditions.[6]
- Flow Rate: 0.3 mL/min.[6]
- Injection Volume: 5 - 20 μ L.[1][6]
- Column Temperature: 30 - 40°C.

Mass Spectrometry

Instrumentation:

- Tandem quadrupole mass spectrometer.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive. The formation of an ammonium adduct ($[M+NH_4]^+$) is often used for quantification.[1][2]
- Ion Spray Voltage: 5500 V.[1]
- Drying Temperature: 450°C.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ivermectin B1a (as $[M+NH_4]^+$ adduct): Precursor ion m/z 892.5 \rightarrow Product ions (e.g., m/z 749.4, 567.4, 305.2). The transition m/z 897.50 \rightarrow 753.4 has also been reported.[7] The fragmentation corresponds to the loss of water and the sugar moieties.
 - The loss of one monosaccharide unit (144 Da) and the disaccharide unit (288 Da) are characteristic fragmentations of avermectins.[10]

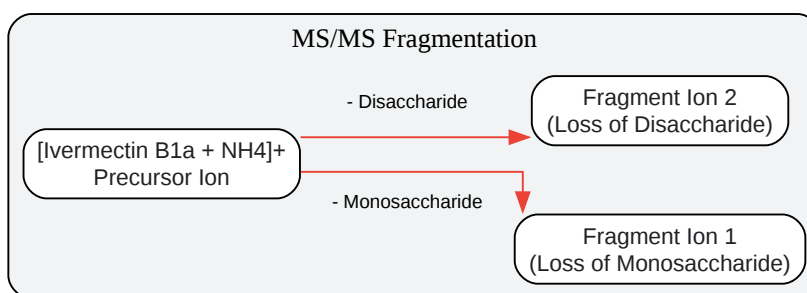
Ivermectin B1a Fragmentation Pathway

The fragmentation of ivermectin B1a in the mass spectrometer is a key aspect of its analysis. The disaccharide chain at the C13 position is readily cleaved.

Aglycone + Monosaccharide

Aglycone + Disaccharide

Ivermectin B1a
(Disaccharide)



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Caption: Fragmentation of Ivermectin B1a in the mass spectrometer.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of ivermectin B1a in various biological matrices. The choice of sample preparation technique, whether SPE or protein precipitation, will depend on the matrix complexity and the required level of cleanliness.[2] The chromatographic conditions can be optimized to achieve a short run time while maintaining good peak shape and separation from potential interferences. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing. The fragmentation of the ivermectin B1a molecule, particularly the loss of the monosaccharide and disaccharide moieties, provides highly specific transitions for MRM analysis, ensuring the accuracy of the quantitative results.

Conclusion

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable LC-MS/MS method for the quantitative analysis of ivermectin B1a. The detailed protocols and summarized quantitative data serve as a valuable resource for method development and validation. The visualization of the experimental workflow and fragmentation pathway aids in understanding the key steps of the analytical process.

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